N-(3-Indolylacetyl)-L-isoleucine
Overview
Description
N-(3-Indolylacetyl)-L-isoleucine: is a synthetic compound derived from indole-3-acetic acid, a naturally occurring plant hormone This compound is part of the indole-3-acetic acid derivatives family, which are known for their diverse biological activities
Mechanism of Action
Target of Action
It is known that this compound is an isomer of the naturally occurring amino acid l-alanine .
Mode of Action
It is known to be a constituent of the plant hormone auxin , which suggests it may interact with auxin receptors and influence plant growth and development.
Biochemical Pathways
N-(3-Indolylacetyl)-L-isoleucine is likely involved in the auxin biosynthesis pathway, given its role as a constituent of the plant hormone auxin . Auxins are key regulators of plant growth and development, influencing processes such as cell elongation, division, and differentiation.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may influence its bioavailability and pharmacokinetics.
Result of Action
In a study on patients with advanced non-small-cell lung cancer, lower levels of this compound were associated with longer progression-free survival
Biochemical Analysis
Biochemical Properties
N-(3-Indolylacetyl)-L-isoleucine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to behave as a competitive inhibitor of the TS α-subunit . The nature of these interactions is complex and often involves changes in the conformation and function of the interacting biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been utilized to investigate the biochemical impact of auxin on cells, including its involvement in metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to act as an allosteric effector and perturb the TS β-active site .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in several metabolic pathways. This includes any enzymes or cofactors that it interacts with . This could also include any effects on metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Indolylacetyl)-L-isoleucine typically involves the acylation of L-isoleucine with indole-3-acetic acid. The reaction is carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(3-Indolylacetyl)-L-isoleucine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the amide bond can be reduced to form secondary amines.
Substitution: Electrophilic substitution reactions can occur at the 3-position of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles such as halogens (e.g., bromine) or alkylating agents in the presence of Lewis acids.
Major Products:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or alkylated indole derivatives.
Scientific Research Applications
Chemistry: N-(3-Indolylacetyl)-L-isoleucine is used as a building block in organic synthesis, particularly in the development of novel indole derivatives with potential biological activities .
Biology: The compound is studied for its role in modulating plant growth and development, as it is structurally related to indole-3-acetic acid, a key plant hormone .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating various diseases, including cancer and inflammatory conditions .
Comparison with Similar Compounds
- N-(3-Indolylacetyl)-L-alanine
- N-(3-Indolylacetyl)-L-valine
- N-(3-Indolylacetyl)-DL-aspartic acid
Comparison: N-(3-Indolylacetyl)-L-isoleucine is unique due to its specific side chain derived from L-isoleucine, which may confer distinct biological activities compared to other indole-3-acetic acid derivatives. For instance, N-(3-Indolylacetyl)-L-alanine and N-(3-Indolylacetyl)-L-valine have different side chains that can influence their binding affinity to receptors and their overall biological effects .
Properties
IUPAC Name |
(2S,3S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-10(2)15(16(20)21)18-14(19)8-11-9-17-13-7-5-4-6-12(11)13/h4-7,9-10,15,17H,3,8H2,1-2H3,(H,18,19)(H,20,21)/t10-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTUQMUCTTVOFW-BONVTDFDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80972574 | |
Record name | N-[1-Hydroxy-2-(1H-indol-3-yl)ethylidene]isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80972574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57105-45-0 | |
Record name | N-[1-Hydroxy-2-(1H-indol-3-yl)ethylidene]isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80972574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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